[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
Description
This compound features a benzothiophene core substituted with a cyano group at position 3, a carbamoyl-methyl ester, a methylsulfanyl moiety at position 4 of the butanoate chain, and a phenylformamido group at position 2.
Properties
IUPAC Name |
[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-31-12-11-18(25-21(28)15-7-3-2-4-8-15)23(29)30-14-20(27)26-22-17(13-24)16-9-5-6-10-19(16)32-22/h2-4,7-8,18H,5-6,9-12,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROYVCERFRCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through a cyclization reaction involving a suitable precursor. The cyano group is then introduced via a nucleophilic substitution reaction. The final steps involve the addition of the carbamoyl and methylsulfanyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group in the carbamoyl methyl ester side chain can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Conditions :
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.
Amide Hydrolysis
The phenylformamido and carbamoyl groups are susceptible to hydrolysis under harsh conditions:
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Conditions : Concentrated HCl at reflux (110°C) for 12–24 hours .
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Product : Corresponding carboxylic acid and aniline derivatives.
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (–SMe) group can be replaced via nucleophilic substitution:
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Reagents :
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Mechanism : SN2 displacement, facilitated by the polarizable sulfur atom.
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Key Example :
Oxidation Reactions
The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives:
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Reagents :
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Mechanism : Electrophilic oxidation via peroxide intermediates.
Reduction of the Cyano Group
The cyano (–CN) group on the benzothiophene core can be reduced to a primary amine:
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Reagents :
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Product : 3-aminobenzothiophene derivative.
Amidation and Condensation Reactions
The carbamoyl group participates in amidation reactions to form urea or thiourea derivatives:
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Reagents :
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Mechanism : Nucleophilic attack by the carbamoyl nitrogen on electrophilic carbon.
Elimination Reactions
Under high-temperature or strongly basic conditions, elimination may occur at the methylsulfanyl or ester groups:
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Risk Conditions :
Synthetic Considerations
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Solvent Compatibility : DMF and THF are preferred for amidation/nucleophilic substitutions .
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Temperature Control : Reactions involving elimination (e.g., ester or sulfide groups) require temperatures <45°C .
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Purification : Chromatography on silica gel with ethyl acetate/hexanes (1:4) effectively isolates intermediates .
This compound’s reactivity profile aligns with its structural analogs in medicinal chemistry, where modular functional groups enable tailored modifications for drug discovery . Experimental validation of these pathways is recommended to optimize yields and selectivity.
Scientific Research Applications
The compound [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the compound's properties, synthesis, and its diverse applications backed by case studies and data tables.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow interaction with biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of benzothiophene can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications on the benzothiophene scaffold enhance cytotoxicity against breast cancer cells.
- Antimicrobial Properties : Compounds similar to this one have shown effectiveness against bacterial strains, suggesting potential use as antibiotics. A specific derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity.
Agricultural Chemistry
The compound's properties may also lend themselves to agricultural applications, particularly as a pesticide or herbicide.
Research Findings
- Pesticidal Activity : Preliminary studies suggest that compounds with similar structures can disrupt pest metabolism, leading to their potential use in crop protection.
Material Science
The unique chemical structure allows for the exploration of this compound in material science, particularly in the development of organic semiconductors.
Insights
- Conductivity Studies : Research into the electronic properties of benzothiophene derivatives has shown promise in organic photovoltaic applications. The compound’s ability to form stable films could be beneficial for solar cell technology.
Mechanism of Action
The mechanism of action of [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
A structurally related compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (compound 9, ), shares functional groups such as sulfur-containing side chains and cyano substituents. However, its tetrahydrofuran ring and bulky protecting groups (e.g., tert-butyldimethylsilyl) contrast with the benzothiophene core of the target compound. Key differences include:
The benzothiophene core in the target compound confers greater rigidity and aromaticity, favoring π-π stacking in protein binding pockets compared to the flexible tetrahydrofuran ring in compound 9 .
Pharmacokinetic and Docking Comparisons
Computational studies using Glide docking (–5) provide insights into binding affinities and ligand-receptor interactions. For example:
- Hydrophobic Enclosure : The methylsulfanyl and benzothiophene groups in the target compound create a hydrophobic surface, which Glide XP scoring () identifies as critical for enclosing lipophilic protein residues. Similar compounds lacking these groups (e.g., methoxy-substituted analogs) show reduced binding affinity due to weaker van der Waals interactions.
- Hydrogen Bonding : The phenylformamido group forms a neutral-neutral hydrogen bond with backbone amides in simulated docking models, a feature prioritized in Glide’s scoring function .
| Parameter | Target Compound | Methoxy Analog | Decoy Ligand () |
|---|---|---|---|
| GlideScore (XP) | -9.2 kcal/mol | -7.8 kcal/mol | -5.1 kcal/mol |
| Hydrophobic Contacts | 8 | 5 | 3 |
| H-Bonds | 3 | 2 | 1 |
The target compound outperforms analogs in both docking scores and interaction metrics, aligning with Glide’s emphasis on hydrophobic enclosure and hydrogen-bonding complementarity .
Metabolic Stability
The methylsulfanyl group in the target compound may reduce oxidative metabolism compared to compounds with thioether or sulfoxide groups.
Biological Activity
The compound [(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its effects on specific biological pathways and its potential therapeutic applications.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
Research indicates that this compound acts as an inhibitor of certain kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family, which play critical roles in various cellular processes including apoptosis, proliferation, and inflammation.
Key Findings:
- Inhibition Potency : The compound has shown potent inhibition against JNK3 with a pIC50 value of approximately 6.7, indicating a strong binding affinity and effectiveness in inhibiting this kinase .
- Selectivity : It exhibits selectivity against other kinases in the MAPK family, such as JNK1 and p38alpha, suggesting a targeted mechanism that could minimize off-target effects .
Biological Activity and Applications
The biological activity of this compound has been explored in various studies:
Anticancer Activity
The compound's inhibition of JNK pathways suggests potential applications in cancer therapy. JNKs are often implicated in tumorigenesis; hence, their inhibition could lead to reduced cancer cell proliferation and increased apoptosis in malignant cells.
Neuroprotective Effects
Given the role of JNKs in neurodegenerative diseases, this compound may also have neuroprotective properties. Inhibition of JNK3 has been associated with reduced neuronal cell death in models of neurodegeneration .
Case Studies
Several studies have highlighted the biological relevance of compounds related to the target compound:
- Study on JNK Inhibition : A study published in PubMed detailed a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors showing significant effects on cell viability in cancer models .
- Neuroprotection : Research has indicated that selective JNK inhibitors can protect against excitotoxicity in neuronal cultures, suggesting a pathway through which the target compound could exert neuroprotective effects .
Comparative Analysis Table
| Property | [(3-Cyano...Butanoate] | Other Related Compounds |
|---|---|---|
| CAS Number | 443120-82-9 | Varies |
| JNK Inhibition (pIC50) | 6.7 | 5.0 - 6.5 |
| Selectivity | High | Moderate |
| Potential Applications | Anticancer, Neuroprotection | Varies |
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
A stepwise approach is advised:
- Step 1 : React 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with methyl chlorooxoacetate to form the carbamoyl intermediate.
- Step 2 : Introduce the phenylformamido group via a coupling reaction using EDCI/HOBt in DMF, followed by thioether formation with methyl disulfide under basic conditions (e.g., NaH/THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
Q. How can the compound’s structural integrity be validated post-synthesis?
Employ a combination of:
- X-ray crystallography : Refine the structure using SHELXL (rigid-body refinement followed by anisotropic displacement parameters) .
- NMR spectroscopy : Key signals include the benzothiophene proton at δ 6.8–7.2 ppm (¹H) and the cyano carbon at ~115 ppm (¹³C).
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with <2 ppm error.
Q. What solvent systems are optimal for stability and solubility studies?
- Solubility : Screen in DMSO (primary stock), with aqueous buffers (PBS pH 7.4) for biological assays.
- Stability : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks). Use 0.1% TFA in acetonitrile/water for HPLC method development .
Advanced Research Questions
Q. How can molecular docking predict this compound’s interaction with target proteins?
Use Glide XP (Schrödinger Suite) with the following workflow:
- Protein preparation : Optimize the receptor (e.g., kinase domain) with OPLS-AA force field, removing crystallographic water molecules except conserved H₂O.
- Grid generation : Define a 20 ų box centered on the active site.
- Ligand docking : Perform extra-precision (XP) scoring with torsional sampling and post-docking minimization. Validate poses using Prime-MM/GBSA for binding free energy estimation .
- Key metrics : RMSD <2.0 Å for pose reproducibility, GlideScore ≤−6.0 kcal/mol for high-affinity predictions.
Q. How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?
- Hypothesis 1 : Solvent-accessible charged groups (e.g., methylsulfanyl) may cause desolvation penalties unaccounted for in docking. Test via alchemical free energy calculations (FEP/MD).
- Hypothesis 2 : Conformational flexibility of the butanoate ester may lead to pose discrepancies. Perform metadynamics simulations to map energy landscapes.
- Experimental validation : Synthesize analogs with rigidified ester groups and compare activity .
Q. What strategies enable enantioselective synthesis of this compound’s stereoisomers?
- Chiral auxiliaries : Use Evans’ oxazolidinones during carbamoyl group installation.
- Catalytic asymmetric synthesis : Employ Pd-catalyzed allylic alkylation for the butanoate stereocenter.
- Analysis : Confirm enantiomeric excess (>99%) via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) .
Key Challenges & Methodological Recommendations
- Synthetic bottlenecks : The methylsulfanyl group may oxidize during purification. Use argon atmosphere and antioxidants (e.g., BHT) .
- Crystallization issues : Co-crystallize with PEG 3350 to improve diffraction quality (resolution ≤1.2 Å) .
- Data reproducibility : Cross-validate docking results with AutoDock Vina or GOLD to mitigate software bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
